Product packaging for Phenol, 2-methoxy-6-(1-propenyl)-(Cat. No.:CAS No. 1076-55-7)

Phenol, 2-methoxy-6-(1-propenyl)-

Cat. No.: B229917
CAS No.: 1076-55-7
M. Wt: 164.2 g/mol
InChI Key: GRZNDCXMPLQWIH-UHFFFAOYSA-N
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Description

Nomenclature and Stereoisomeric Forms of Phenol, 2-methoxy-6-(1-propenyl)-

The systematic IUPAC name for isoeugenol (B1672232) is 2-methoxy-4-(1-propenyl)phenol. nist.gov It is also referred to by other names such as 4-hydroxy-3-methoxy-1-propenylbenzene and 4-propenylguaiacol. nih.govwikipedia.org

Isoeugenol exists as two stereoisomers: (E)-isoeugenol (trans-isoeugenol) and (Z)-isoeugenol (cis-isoeugenol). wikipedia.org These isomers differ in the spatial arrangement of the substituents around the propenyl double bond. The (E)-isomer, where the larger groups are on opposite sides of the double bond, is the more thermodynamically stable and therefore more common form. nih.govscentree.co (E)-Isoeugenol is a crystalline solid, while (Z)-isoeugenol is a liquid at room temperature. wikipedia.org Commercial isoeugenol is typically a mixture of these two isomers, with the trans-isomer being the dominant component. nih.gov

Nomenclature Details
IUPAC Name 2-methoxy-4-(1-propenyl)phenol
Common Name Isoeugenol
Synonyms 4-Hydroxy-3-methoxy-1-propenylbenzene, 4-Propenylguaiacol
Stereoisomers (E)-Isoeugenol (trans), (Z)-Isoeugenol (cis)

Natural Occurrence and Distribution in Botanical Systems

Presence in Essential Oils and Plant Species

Isoeugenol is a naturally occurring compound found in the essential oils of numerous plant species. nih.govforeverest.net It is a significant component of the essential oil extracted from ylang-ylang (Cananga odorata). wikipedia.orgacs.org Other notable plant sources include clove (Syzygium aromaticum), nutmeg (Myristica fragrans), and various species of cinnamon (Cinnamomum). foreverest.netscentree.coresearchgate.net Research has also identified its presence in the leaves of the Japanese red pine (Pinus densiflora). chemfaces.com In some plants, such as sweet basil (Ocimum basilicum), the biosynthesis of the related compound eugenol (B1671780) occurs in glandular trichomes, while petunia flowers (Petunia hybrida) are known to produce and emit large quantities of isoeugenol. nih.govpnas.org

Concentration Variations Across Plant Sources

The concentration of isoeugenol can vary significantly depending on the plant species and the specific part of the plant being analyzed. For instance, while clove bud essential oil is a well-known source, it typically contains a higher percentage of eugenol, with isoeugenol present in smaller amounts, around 1%. scentree.coresearchgate.net In contrast, betel leaf oil can contain approximately 10% isoeugenol. scentree.co The concentration in ylang-ylang essential oil can be up to 0.5%, depending on the specific fraction of the oil. scentree.co The table below provides a summary of isoeugenol concentrations found in various botanical sources.

Plant Source Common Name Part Used Isoeugenol Concentration (%)
Cananga odorataYlang-YlangFlowerUp to 0.5%
Syzygium aromaticumCloveBud~1%
Piper betleBetelLeaf~10%
Cinnamomum zeylanicumCinnamonLeaf Oil0.13%
Cinnamomum zeylanicumCinnamonBark Oil0.02%
Cinnamomum verumCinnamonBark CO2 Extract0.05%

Historical Context of Research on Phenol, 2-methoxy-6-(1-propenyl)-

The initial scientific investigations into isoeugenol date back to the late 19th century. In 1891, two German research groups independently reported the synthesis of isoeugenol through the isomerization of eugenol. acs.org This early work laid the foundation for future research into its chemical properties and potential applications. A significant development in the history of isoeugenol research was its use as a precursor in the industrial synthesis of vanillin (B372448), a widely used flavoring agent. foreverest.netwikipedia.org In 1979, the National Cancer Institute (NCI) nominated isoeugenol for carcinogenicity testing, although this was later revised to genetic toxicology screening due to budgetary constraints. nih.gov The NCI renominated it in 1984 for carcinogenicity testing with a low to moderate priority, citing its structural similarity to other compounds and its widespread human exposure through food and fragrances. nih.gov More recent research has focused on its biosynthesis in plants, with studies in the early 2000s identifying the enzymes responsible for its formation from coniferyl acetate (B1210297) in species like petunia. nih.govpnas.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B229917 Phenol, 2-methoxy-6-(1-propenyl)- CAS No. 1076-55-7

Properties

CAS No.

1076-55-7

Molecular Formula

C14H16N2O2

Molecular Weight

164.2 g/mol

IUPAC Name

2-methoxy-6-prop-1-enylphenol

InChI

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(12-2)10(8)11/h3-7,11H,1-2H3

InChI Key

GRZNDCXMPLQWIH-UHFFFAOYSA-N

SMILES

CC=CC1=C(C(=CC=C1)OC)O

Canonical SMILES

CC=CC1=C(C(=CC=C1)OC)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Phenol, 2 Methoxy 6 1 Propenyl

De Novo Biosynthesis in Plants

The creation of isoeugenol (B1672232) in plants is a multi-step process involving specific precursor molecules and enzymatic reactions.

The biosynthesis of isoeugenol, along with its isomer eugenol (B1671780), originates from the phenylpropanoid pathway. A key precursor molecule in this process is coniferyl alcohol. sciencemadness.orgresearchgate.net However, research has revealed that the direct substrate for the synthesis of these phenylpropenes is not coniferyl alcohol itself, but rather an ester derivative, specifically coniferyl acetate (B1210297). nih.govpnas.orgnih.gov This was demonstrated in experiments with isolated basil glands, which only produced eugenol when supplemented with both coniferyl alcohol and acetyl-CoA, the latter being a substrate for forming acetyl esters. nih.govpnas.org

The crucial enzymatic step in isoeugenol synthesis is catalyzed by isoeugenol synthase (IGS1). wikipedia.org This enzyme belongs to the PIP family of NADPH-dependent reductases. pnas.org IGS1 facilitates the formation of isoeugenol from coniferyl acetate. nih.govuniprot.orguniprot.org In petunia flowers, which are known to emit large quantities of isoeugenol, a specific IGS1 enzyme has been identified that utilizes coniferyl acetate and NADPH as substrates to produce isoeugenol. nih.govuniprot.org The optimal pH for this enzymatic reaction is 6.5. nih.gov

The enzymes responsible for phenylpropene synthesis, such as IGS1, are part of a larger family of reductases that also includes pinoresinol-lariciresinol reductase, isoflavone (B191592) reductase, and phenylcoumaran benzylic ether reductase. nih.govnih.gov The genes encoding these enzymes are often part of diverse gene families, and their study provides insights into the evolution of plant secondary metabolism. nih.gov In petunia, the expression of the IGS1 gene is upregulated in flowers, contributing to the characteristic floral scent. pnas.org

Biotransformation by Microorganisms

Isoeugenol can be utilized by various microorganisms as a substrate for producing other valuable compounds, most notably vanillin (B372448). repec.org This bioconversion process is of significant interest for the natural production of vanillin. nih.gov

A diverse range of microorganisms have been identified for their ability to convert isoeugenol into vanillin. These include various species of bacteria and fungi.

Aspergillus niger : The first reported bioconversion of isoeugenol to vanillin was achieved using Aspergillus niger ATCC 9142, although the yield was relatively low due to further metabolism of vanillin. nih.govonlinesciencepublishing.comupm.edu.my Studies have also utilized Aspergillus niger I-1472 for this transformation. onlinesciencepublishing.comresearchgate.netresearchgate.net

Bacillus spp. : Several Bacillus species have demonstrated the ability to produce vanillin from isoeugenol. nih.govjocpr.comjocpr.com This includes Bacillus subtilis, Bacillus pumilus, and Bacillus cereus. onlinesciencepublishing.comaip.orgnih.gov For instance, Bacillus pumilus S-1 was found to convert 10 g/l of isoeugenol to 3.75 g/l of vanillin. nih.gov

Pseudomonas spp. : Various Pseudomonas strains are efficient biocatalysts for this conversion. nih.govjocpr.comjocpr.com Pseudomonas putida IE27 has been shown to produce a high yield of vanillin. nih.govnih.gov Other species like Pseudomonas aeruginosa and Pseudomonas chlororaphis have also been utilized. nih.govmui.ac.irresearchgate.net

Serratia marcescens : This bacterium is another microorganism capable of transforming isoeugenol into vanillin. nih.govonlinesciencepublishing.comnih.govresearchgate.net

Microbial StrainProduct(s)Reference(s)
Aspergillus nigerVanillin nih.govonlinesciencepublishing.comupm.edu.myresearchgate.netresearchgate.net
Bacillus subtilisVanillin onlinesciencepublishing.comaip.org
Bacillus pumilusVanillin nih.gov
Bacillus cereusVanillin aip.org
Pseudomonas putidaVanillin nih.govnih.gov
Pseudomonas aeruginosaVanillin nih.govmui.ac.irresearchgate.net
Pseudomonas chlororaphisVanillin onlinesciencepublishing.comnih.gov
Serratia marcescensVanillin nih.govonlinesciencepublishing.comnih.govresearchgate.net
Trichosporon asahiiVanillin, Vanillic Acid nih.gov

The microbial conversion of isoeugenol to vanillin is facilitated by specific enzymes. One such key enzyme is the dioxygenase NOV1, a non-heme iron-dependent enzyme found in Novosphingobium aromaticivorans. nih.gov NOV1 catalyzes the cleavage of the double bond in the propenyl side chain of isoeugenol to produce vanillin in a single, coenzyme-free step. nih.govacs.orgacs.org This makes it a promising biocatalyst for the sustainable production of vanillin from lignin-derived isoeugenol. nih.govnih.gov Protein engineering efforts have been undertaken to improve the activity and stability of NOV1 for industrial applications. acs.orgacs.orgnih.gov Another enzyme, an isoeugenol monooxygenase (Iem) from Pseudomonas nitroreducens, also transforms isoeugenol to vanillin through an oxidative cleavage reaction. nih.gov

Identification of Biotransformation Intermediates and Byproducts

The metabolism of isoeugenol can proceed through several pathways, leading to a variety of intermediate compounds. One significant route involves the conversion of isoeugenol to vanillin. researchgate.netresearchgate.netnih.govrepec.orgresearchgate.netresearchgate.net This transformation is often mediated by microorganisms and proceeds through an epoxide-diol pathway. researchgate.netnih.gov Key intermediates identified in this process include isoeugenol epoxide and isoeugenol diol. researchgate.netnih.gov The degradation of isoeugenol to vanillin follows this metabolic route, where the side-chain of isoeugenol undergoes epoxidation, followed by hydrolysis to form the diol, which then yields vanillin. researchgate.net

In some bacterial strains, such as Bacillus pumilus and Bacillus subtilis, the biotransformation of isoeugenol to vanillin has been observed, with isoeugenol-diol being a detected intermediate. nih.govnih.gov Further metabolism can lead to the oxidation of vanillin to vanillic acid and subsequently to protocatechuic acid before the aromatic ring is cleaved. nih.gov Another identified byproduct in the biotransformation of isoeugenol is dehydrodiisoeugenol, a dimer of isoeugenol. nih.govnih.gov

In the context of skin sensitization, the metabolism of isoeugenol is thought to involve the formation of a reactive quinone methide intermediate. nih.govacs.orgnih.gov This pathway is distinct from that of its isomer, eugenol, which may proceed via demethylation and oxidation to an ortho-quinone. nih.govacs.org

Metabolism in Non-Human Organisms

The metabolic fate of isoeugenol has been investigated in various non-human organisms, providing insights into its absorption, distribution, metabolism, and excretion.

Metabolic Fate and Excretion in Laboratory Animal Models (e.g., Rat Models)

Studies in male Fischer 344 rats have demonstrated that isoeugenol is rapidly metabolized and primarily excreted in the urine. nih.gov Following oral administration, over 85% of the dose is excreted within 72 hours, predominantly as sulfate (B86663) or glucuronide conjugates. nih.govnih.gov Fecal excretion accounts for approximately 10% of the dose, while a negligible amount is expired as carbon dioxide or volatile organics. nih.govnih.gov Notably, the parent compound, isoeugenol, is not detected in the blood after oral administration, indicating extensive first-pass metabolism. nih.govnih.govnih.gov

Intravenous administration in rats also shows rapid disappearance from the blood, with a half-life of about 12 minutes. nih.govnih.gov The excretion pattern following intravenous administration is similar to that of oral dosing. nih.govnih.gov Less than 0.25% of the administered radioactivity remains in the tissues after 72 hours, regardless of the administration route. nih.govnih.gov

Phase II Conjugation Pathways (Sulfate and Glucuronide Metabolites)

The primary route of isoeugenol detoxification and elimination in the body is through Phase II conjugation reactions. mdpi.comnih.govreactome.orguomus.edu.iqnumberanalytics.com These reactions involve the attachment of endogenous molecules to the isoeugenol molecule, increasing its water solubility and facilitating its excretion. nih.govuomus.edu.iqnumberanalytics.com In the case of isoeugenol, the main conjugation pathways involve the formation of sulfate and glucuronide metabolites. nih.govnih.govnih.gov The free phenolic hydroxyl group of isoeugenol is the primary site for this conjugation. mdpi.com Following oral administration in rats, the vast majority of the excreted dose is in the form of these conjugates. nih.govnih.gov This extensive conjugation is a key reason for the rapid clearance of isoeugenol from the body.

Biotransformation Leading to Specialized Compounds (e.g., Methyl Isoeugenol in Silkworms)

While not directly about methyl isoeugenol biotransformation in silkworms from isoeugenol, research on related compounds and insect interactions provides relevant context. For instance, juvenile hormone mimics, which can be structurally related to phenylpropanoids, are used in sericulture to increase silk production by extending the larval period of the silkworm, Bombyx mori. researchgate.net

In the broader context of insect-plant interactions, plants produce a variety of volatile organic compounds, including eugenol and isoeugenol, which can act as attractants for pollinators or as defense compounds. pnas.org Some insects have evolved the ability to metabolize these plant compounds. While the direct biotransformation of isoeugenol to methyl isoeugenol within the silkworm is not explicitly detailed in the provided search results, the biosynthesis of methyleugenol in plants involves the methylation of eugenol. mdpi.com This suggests that enzymatic methylation is a key step in the formation of such compounds.

Chemical Synthesis Methodologies for Phenol, 2 Methoxy 6 1 Propenyl and Derivatives

Isomerization of Eugenol (B1671780)

The most prevalent method for synthesizing isoeugenol (B1672232) is through the isomerization of eugenol, which involves the migration of the double bond from the allyl side chain to a propenyl group conjugated with the aromatic ring. mdma.chrsc.org This transformation is typically catalyzed by bases or transition metal complexes. mdma.chscite.ai

Catalytic Systems and Reaction Conditions (e.g., Potassium Hydroxide (B78521) in Diol Solvents)

Traditional methods for eugenol isomerization often employ strong bases like potassium hydroxide (KOH) in high-boiling point alcoholic solvents. mdma.chscite.ai The reaction is typically carried out at elevated temperatures, ranging from 160 to 200°C, for several hours. google.com While effective, these conditions can be harsh. nih.gov

Recent advancements have focused on optimizing this process. One patented method describes the use of potassium hydroxide in a diol solvent, such as 1,2-propanediol or 1,2-pentanediol. google.comgoogle.com This approach, conducted under a nitrogen atmosphere at 160-170°C for 6-8 hours, reportedly yields a high percentage of the desired trans-isoeugenol. google.com The molar ratio of eugenol to potassium hydroxide to the diol solvent is a critical parameter, with a suggested ratio of 1:2.5-3.5:5-8. google.com

Other catalytic systems have also been explored. For instance, rhodium(III) chloride has been shown to be an effective catalyst, achieving nearly total conversion of eugenol at around 140°C within three hours. mdma.ch Solid base catalysts, such as magnesium-aluminum hydrotalcite, have also been investigated as an environmentally friendlier alternative to homogeneous strong bases. rsc.orgresearchgate.net These solid catalysts can provide good yields of the isomerized products under solvent-free conditions or in solvents like dimethylformamide (DMF) at temperatures around 200°C. rsc.org

Interactive Table: Comparison of Catalytic Systems for Eugenol Isomerization

CatalystSolventTemperature (°C)Time (h)Conversion/YieldReference
KOHAmyl Alcohol15010~95% conversion mdma.ch
KOH1,2-Propanediol160-1706-8>90% trans-isoeugenol google.com
RhCl₃Ethanol (B145695)~140~3~Total conversion mdma.ch
MgAl HydrotalciteDMF200675% conversion rsc.org
KOtBuNone (Solvent-free)Microwave0.394% yield tandfonline.com

Stereoselective Synthesis and Isomer Ratio Control

Isoeugenol exists as two geometric isomers: cis (Z) and trans (E). wikipedia.org The trans-isomer is generally the more desired product due to its sensory properties and lower toxicity. google.com Controlling the ratio of these isomers is a crucial aspect of isoeugenol synthesis.

The choice of catalyst and reaction conditions significantly influences the cis/trans ratio. The use of potassium hydroxide in diol solvents, with a rapid heating ramp-up, is claimed to favor the formation of trans-isoeugenol, achieving a content of over 90%. google.com In contrast, traditional methods using KOH in water can lead to a higher proportion of the cis-isomer, often around 30%. google.com

Catalysis with transition metals like ruthenium and palladium has also been explored to improve the stereoselectivity towards the trans-isomer, although further purification may still be necessary. google.com Research using a dichlorotristriphenylphosphineruthenium(II) complex as a catalyst for the isomerization of a related compound, methyl-eugenol, demonstrated that reaction temperature affects conversion and selectivity, with optimal results observed at 50°C. iaea.org

Green Chemistry Approaches

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are being increasingly applied to the synthesis of isoeugenol and its derivatives. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.

One-Step Synthesis via Environmentally Benign Reagents (e.g., Dimethyl Carbonate)

A significant development in the green synthesis of isoeugenol derivatives is the one-step synthesis of isoeugenol methyl ether (IEME) from eugenol using dimethyl carbonate (DMC). mdpi.comnih.govresearchgate.net DMC serves as a green methylating agent, replacing traditional toxic reagents. mdpi.comnih.gov This process combines O-methylation and isomerization in a single pot. mdpi.comnih.gov

The reaction is typically carried out in the presence of a catalyst system, with "K₂CO₃ + PEG-800" being identified as particularly effective. mdpi.comnih.gov The optimal reaction conditions were found to be a temperature of 140°C for 3 hours, achieving a high conversion of eugenol (93.1%) and a good yield of IEME (86.1%). mdpi.comnih.gov

Application of Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is another green chemistry tool that has been successfully applied to the synthesis of isoeugenol derivatives. nih.govmdpi.comresearchgate.netcrdeepjournal.org PTC facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid), often leading to milder reaction conditions, shorter reaction times, and reduced waste. mdpi.comcrdeepjournal.org

In the one-step synthesis of IEME from eugenol, a phase-transfer catalyst like polyethylene (B3416737) glycol 800 (PEG-800) was crucial for overcoming the barrier between the solid potassium carbonate catalyst and the liquid eugenol. mdpi.comnih.gov The use of PTC has also been explored in the oxidation of isoeugenol acetate (B1210297) to vanillin (B372448) using potassium permanganate. acs.org

Synthesis of Novel Derivatives and Conjugates

Beyond the synthesis of isoeugenol itself, there is considerable interest in creating novel derivatives and conjugates to explore new applications, particularly in the pharmaceutical field.

Researchers have synthesized various halogenated derivatives of eugenol and isoeugenol. lookchem.com For example, 2-methoxy-4-(1,2-dibromopropyl)phenol was synthesized by reacting isoeugenol with bromine in carbon tetrachloride. lookchem.com Another approach involved the introduction of a cyclopropane (B1198618) ring into the side chain of eugenol. lookchem.com

Furthermore, glycoconjugates of eugenol and isoeugenol have been synthesized with the aim of developing new antifungal agents. nih.gov This involves a multi-step process starting with the propargylation of eugenol or isoeugenol, followed by a "click chemistry" reaction with azido (B1232118) sugars in the presence of a copper catalyst to form triazole-linked glycoconjugates. nih.govrsc.org Other synthetic strategies have focused on reacting eugenol and isoeugenol derivatives with sulfenyl and selenenyl halides to create new heterocyclic compounds. researchgate.net

Synthesis of Ethyl Isoeugenol

Ethyl isoeugenol is a synthetic derivative of eugenol. google.com One method for its synthesis involves a one-step reaction from eugenol and diethyl carbonate (DEC) using a solid base and a phase-transfer catalyst. google.com This process simultaneously achieves the ethylation of the phenolic hydroxyl group and the isomerization of the double bond. google.com

A specific laboratory-scale synthesis involves reacting eugenol with DEC in the presence of potassium hydroxide (KOH) and polyethylene glycol-400 (PEG-400). google.com The reaction is conducted at an elevated temperature, and the DEC is added dropwise. google.com This reaction-distillation process continuously removes the ethanol byproduct, driving the reaction towards the formation of ethyl isoeugenol. google.com Following the reaction, the mixture is neutralized, and the product is purified by distillation. google.com

Table 1: Synthesis of Ethyl Isoeugenol from Eugenol

Reactants Catalyst System Temperature Reaction Time Yield of Ethyl Isoeugenol Reference

Synthesis of Dehydrodiisoeugenol via Oxidative Dimerization

Dehydrodiisoeugenol (DHIE) is a neolignan that can be synthesized through the oxidative dimerization of isoeugenol. mdpi.comnih.gov Various methods have been developed, often employing metal catalysts or biocatalysts. mdpi.comnih.gov

One of the earliest reported methods, by Leopold in 1950, utilized ferric chloride as a catalyst in an ethanol-water solvent, achieving a 30% yield of DHIE. mdpi.com More contemporary methods have explored different catalysts to improve yield and diastereoselectivity. mdpi.com For instance, using cerium ammonium (B1175870) nitrate (B79036) (CAN) in tetrahydrofuran (B95107) resulted in an 81% yield of DHIE. mdpi.com Another approach involves the use of iodobenzene (B50100) diacetate in dichloromethane, yielding 35% of the product. mdpi.com The radical dimerization of isoeugenol has also been achieved using silver(I) oxide (Ag₂O) in toluene (B28343) and acetone, which produced a 40% yield. mdpi.com

Biocatalytic methods present a greener alternative, using enzymes like peroxidases and laccases to catalyze the oxidative dimerization, with reported yields ranging from 20% to 98%. mdpi.com

Table 2: Comparison of Catalysts for Oxidative Dimerization of Isoeugenol

Catalyst Solvent Reaction Time Yield of DHIE Reference
Ferric Chloride Ethanol-Water Not Specified 30% mdpi.com
Silver(I) Oxide (Ag₂O) Toluene and Acetone Not Specified 40% mdpi.com
Cerium Ammonium Nitrate (CAN) Tetrahydrofuran 0.5 hours 81% mdpi.com

Preparation of Ferulic Acid–Isoeugenol Hybrid Molecules

Novel hybrid molecules have been synthesized by linking ferulic acid with isoeugenol, with the aim of developing new antiviral agents. acs.orgnih.govacs.org These syntheses involve various linking reactions to create conjugates of the two parent molecules. acs.orgnih.govacs.org

One synthetic strategy involves using a linking agent like 1,2-dibromoethane (B42909) to connect the ferulic acid and isoeugenol moieties. acs.org Another approach is an esterification reaction between ferulic acid and isoeugenol, facilitated by a condensing agent such as N,N'-Carbonyldiimidazole (CDI). acs.org A multi-step process can also be employed, starting with the etherification, substitution, and hydrazinolysis of isoeugenol to form key intermediates, which are then reacted with derivatives of ferulic acid. acs.org

The resulting hybrid molecules have been evaluated for their antiviral activities, with some showing promising results against plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). acs.orgnih.gov For example, a specific hybrid, designated as E4, demonstrated superior antiviral efficacy compared to the individual parent compounds, ferulic acid and isoeugenol. acs.orgnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
Phenol, 2-methoxy-6-(1-propenyl)- (Isoeugenol)
Ethyl Isoeugenol
Dehydrodiisoeugenol (DHIE)
Ferulic Acid
Eugenol
Diethyl Carbonate (DEC)
Potassium Hydroxide (KOH)
Polyethylene Glycol-400 (PEG-400)
Ethanol
Ferric Chloride
Silver(I) Oxide (Ag₂O)
Cerium Ammonium Nitrate (CAN)
Iodobenzene Diacetate
1,2-dibromoethane
N,N'-Carbonyldiimidazole (CDI)
Tobacco Mosaic Virus (TMV)

Reactivity and Mechanistic Studies of Phenol, 2 Methoxy 6 1 Propenyl

Oxidative Coupling and Dimerization Reactions

The oxidative coupling of isoeugenol (B1672232) is a key process that leads to the formation of complex molecules like lignans (B1203133) and neolignans. This reaction mimics biosynthetic pathways found in plants. nih.gov

Formation Mechanisms of Lignans and Neolignans

Lignans and neolignans are dimers of phenylpropane units. mdpi.com Lignans are characterized by a β,β' (or 8-8') linkage between two phenylpropane units, while neolignans are formed through other carbon-carbon bonds. mdpi.comnih.gov Oxyneolignans, another subclass, are joined by an oxygen bridge. mdpi.com

The biosynthesis of these compounds often starts with the oxidation of monolignols like coniferyl alcohol, a structural relative of isoeugenol, by enzymes such as laccases and peroxidases. nih.govresearchgate.net This enzymatic oxidation generates a radical which then dimerizes. researchgate.net In the case of isoeugenol, electrochemical oxidation has been shown to produce diisoeugenol (B1216579) through an α-β coupling. nih.gov The formation of dihydrobenzofurans, a type of neolignan, from the oxidative coupling of isoeugenol has been demonstrated with high yields.

Role of Reactive Intermediates in Dimerization

The dimerization of isoeugenol proceeds through highly reactive intermediates, primarily phenoxyl radicals and quinone methides. nih.govrsc.org The process is initiated by the one-electron oxidation of the phenolic hydroxyl group, forming a phenoxyl radical. nih.govnih.gov This radical is not localized and can delocalize onto the benzene (B151609) ring and the conjugated propenyl side chain. nih.gov

Quantum mechanical calculations have shown that for isoeugenol, the generated phenoxyl radical is prone to directly undergo a radical coupling process. rsc.org This is in contrast to its isomer, eugenol (B1671780), where the phenoxyl radical tends to isomerize to a C-centered radical before further reaction. rsc.org The stability of the resulting radical, particularly as a para-quinone methide analogue, influences the preferred coupling positions. nih.gov Disproportionation of phenoxyl radicals can also lead to the formation of quinone methides, which are electrophilic and can be trapped by nucleophiles. nih.gov

Stereoselectivity in Oxidative Dimerization

The stereochemical outcome of oxidative dimerization can be influenced by the reaction conditions. For instance, the electrochemical coupling of isoeugenol in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) on a boron-doped diamond electrode has been shown to be stereoselective. rsc.org This diastereoselectivity is attributed to a solvate interaction between the radical species and another molecule of isoeugenol. rsc.org In biological systems, dirigent proteins (DIRs) play a crucial role in guiding the stereoselective dimerization of monolignol radicals to form specific lignan (B3055560) structures. researchgate.net

Catalytic Hydrodeoxygenation (HDO) Transformations

Catalytic hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived compounds like isoeugenol into biofuels and valuable chemicals. This involves the removal of oxygen atoms from the molecule. acs.orgutupub.fi

Conversion to Saturated Cyclohexyl Derivatives

A primary goal of isoeugenol HDO is the production of propylcyclohexane (B167486), a hydrocarbon suitable for jet fuel. rsc.org This transformation involves the saturation of the aromatic ring and the removal of both the hydroxyl and methoxy (B1213986) groups. nih.gov The reaction is typically carried out at elevated temperatures and hydrogen pressures using various heterogeneous catalysts. acs.orgabo.fi

Studies have investigated a range of catalysts for this conversion, including nickel, cobalt, platinum, and iridium-rhenium systems supported on materials like silica, alumina, and carbon. nih.govabo.fi The efficiency of these catalysts varies, with some achieving nearly quantitative yields of propylcyclohexane under optimized conditions. nih.gov

Mechanistic Pathways of Deoxygenation on Metal Catalysts

The deoxygenation of isoeugenol on metal catalysts can proceed through several mechanistic pathways. A common initial step is the hydrogenation of the propenyl side chain to form dihydroeugenol. rsc.org Subsequent steps involve the cleavage of the C-O bonds of the methoxy and hydroxyl groups.

Computational studies on platinum clusters suggest that the direct deoxygenation mechanism involves the sequential removal of the methoxy and hydroxyl groups, followed by the saturation of the benzene ring. unipa.it The formation of 4-propylphenol (B1200801) has been identified as a potential rate-determining intermediate in this process. unipa.it

Bifunctional catalysts, which possess both metal sites for hydrogenation and acidic sites for dehydration, are often employed for HDO. acs.org The interplay between these sites is crucial for efficient deoxygenation. For instance, in Pt-Re catalysts, the presence of ReOx species is believed to promote the cleavage of C-O bonds. tue.nl Similarly, studies with FeNi catalysts on zeolite supports have also been conducted to understand the deoxygenation mechanism. researchgate.net The choice of metal and support can significantly influence the reaction pathway and the distribution of final products. abo.fiacs.org

Interactive Data Table: Catalysts for Isoeugenol Hydrodeoxygenation

CatalystSupportTemperature (°C)Pressure (bar)Key Product(s)Max. Yield (%)Reference
CoSBA-1530030Propylcyclohexane63 abo.fi
NiGraphite30030Propylcyclohexane60 abo.fi
Ir-ReAl₂O₃25030Propylcyclohexane~100 nih.gov
Pt-ReSibunit Carbon200-30030Propylcyclohexane- acs.org
PtH-Beta-25 Zeolite15030Propylcyclohexane>66 rsc.org
FeNiH-Beta-300--Propylcyclohexane- researchgate.net

Adsorption Characteristics and Energetic Contributions on Catalytic Surfaces

The interaction of isoeugenol with catalytic surfaces is a critical factor in its conversion to other valuable chemicals. Studies on its hydrodeoxygenation (HDO) and hydrogenation reveal key aspects of its adsorption behavior.

In solventless HDO experiments using a zeolite-supported FeNi catalyst, isoeugenol demonstrated strong adsorption onto the catalyst's surface. rsc.org This strong interaction was suggested as a reason for a lower liquid phase mass balance closure compared to experiments with its hydrogenated intermediate, dihydroeugenol. rsc.org Catalyst deactivation through the formation of aliphatic coke was also observed, indicating that the adsorbed isoeugenol and its derivatives can undergo further reactions on the surface that lead to fouling. rsc.org

Further insights come from the HDO of isoeugenol over Pt-Beta 25-binder catalysts in a trickle-bed reactor. rsc.org Analysis of the fresh and spent catalysts showed a decrease in nitrogen uptake after the reaction, which was attributed to the formation of carbonaceous deposits on the catalyst surface. rsc.org This confirms that reaction intermediates or products remain adsorbed and can lead to coking. For this catalytic system, an apparent activation energy for the HDO of isoeugenol was determined to be 24 kJ mol⁻¹. rsc.org

The stereochemistry of isoeugenol isomers also influences their interaction with catalysts. In catalytic hydrogenation over a Ni/γ-Al2O3 catalyst, cis-isoeugenol (B1225279) showed a higher conversion rate (81%) compared to trans-isoeugenol (67%), suggesting that the geometric arrangement of the molecule affects its adsorption and subsequent reaction on the catalytic surface. ugm.ac.id

The nature of the catalyst itself plays a crucial role. In the isomerization of eugenol to isoeugenol, hydrotalcite-like catalysts (MgAl-HT) have been shown to be effective. iitm.ac.in A proposed mechanism involves the interaction of the substrate with the hydroxyl groups present on the catalyst lattice, highlighting the importance of specific active sites for adsorption and reaction to occur. iitm.ac.in

Table 1: Catalytic Conversion and Energetic Data for Isoeugenol

Reaction Type Catalyst Key Finding Apparent Activation Energy (kJ mol⁻¹) Source
Hydrodeoxygenation Pt/EZB (Pt on H-Beta-25 zeolite and Bindzil) Presence of mass-transfer limitations indicated by changes in Arrhenius plot slope. 24 rsc.org
Hydrogenation Ni/γ-Al2O3 Conversion: cis-isoeugenol (81%) > trans-isoeugenol (67%). Not Reported ugm.ac.id
Hydrodeoxygenation FeNi/H-Beta-300 Strong adsorption of isoeugenol on the catalyst surface. 6.3 (for dihydroeugenol HDO in the presence of isoeugenol) rsc.org

Electrophilic and Nucleophilic Reactions

The conjugated double bond in the propenyl side chain of isoeugenol, in conjunction with the phenolic hydroxyl group, facilitates the formation of reactive intermediates, making it susceptible to both electrophilic and nucleophilic attacks.

A key aspect of isoeugenol's reactivity is its ability to form a hydroxy quinone methide (HQM) intermediate. nih.gov This pathway is considered a plausible rationale for its properties as a skin sensitizer (B1316253), distinguishing it from its isomer, eugenol. nih.gov

The formation of the HQM is facilitated by the conjugation of the exocyclic double bond with the aromatic ring in isoeugenol. This structural feature allows for epoxidation of the double bond, which forms a transient epoxide. This epoxide can then undergo tautomerization through a proton transfer to yield the highly electrophilic HQM. nih.gov This intermediate is more readily formed from isoeugenol compared to the analogous quinone methide or ortho-quinone intermediates from eugenol, which may explain isoeugenol's stronger sensitizing potential. nih.gov The HQM is a reactive species that can readily engage in further reactions. nih.gov

The electrophilic nature of the hydroxy quinone methide (HQM) intermediate makes it a prime target for nucleophiles. nih.gov The HQM can act as a Michael acceptor, justifying its observed reactivity with thiol- and amino-based nucleophiles. nih.gov

Kinetic studies have provided evidence for the role of the HQM as a reactive intermediate in nucleophilic additions. nih.gov For instance, the reaction of a related syn-7,4′-oxyneolignan (formed from isoeugenol) with dansyl cysteamine (B1669678) (DCYA), a thiol-containing nucleophile, was investigated using NMR spectroscopy. These studies confirmed the first-order nature of the nucleophilic addition, which supports the hypothesis that these neolignans can decompose to the reactive HQM intermediate that is then attacked by the nucleophile. nih.gov

Furthermore, the HQM intermediate is reactive enough to be attacked by another molecule of isoeugenol, leading to the formation of dimeric neolignans. nih.gov This demonstrates the dual role of isoeugenol as both a precursor to the electrophilic intermediate and a potential nucleophile in subsequent reactions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the molecular structure of isoeugenol (B1672232) and for its quantitative analysis.

¹H-NMR for Quantitative Analysis and Structural Assignment

Quantitative ¹H-NMR (qHNMR) offers a reliable and reproducible method for determining the concentration of isoeugenol in various matrices, including herbs, spices, and essential oils. nih.govmdpi.com This technique provides an advantage over chromatographic methods due to its shorter analysis time and broader applicability. researchgate.net

The structural assignment of isoeugenol using ¹H-NMR is based on the chemical shifts (δ), coupling constants (J), and multiplicity of the proton signals. In a typical ¹H-NMR spectrum of trans-isoeugenol, distinct signals corresponding to the protons of the aromatic ring, the propenyl group, and the methoxy (B1213986) group can be observed.

For instance, in (²H)chloroform (CDCl₃), the spectrum shows multiplets for the aromatic protons around δ 6.81-6.86 ppm. The protons of the propenyl double bond appear as distinct signals, with one proton showing a doublet of quartets at approximately δ 6.32 ppm and another at δ 6.07 ppm. The methyl protons of the propenyl group exhibit a doublet at around δ 1.86 ppm, while the methoxy group protons appear as a singlet at approximately δ 3.90 ppm. The hydroxyl proton gives a singlet at δ 5.53 ppm in (²H)chloroform, though this signal is absent in (²H₄)methanol due to hydrogen-deuterium exchange. mdpi.comresearchgate.net

¹H-NMR Chemical Shifts (δ) for trans-Isoeugenol
Proton AssignmentChemical Shift (ppm) in (²H)chloroform mdpi.comresearchgate.netChemical Shift (ppm) in (²H₄)methanol mdpi.comresearchgate.netMultiplicityCoupling Constant (J) in Hz
Aromatic-H6.83-6.866.69-6.91m, d, ddJ = 8.2, 1.8
Propenyl-H (C=CH)6.326.29dqJ = 15.6-15.7, 1.6
Propenyl-H (CH=C)6.076.07dqJ = 15.6-15.7, 13.2, 6.6
Methoxy (-OCH₃)3.903.84s-
Propenyl-CH₃1.861.86ddJ = 6.6, 1.6
Hydroxyl (-OH)5.53N/As-

Kinetic NMR Studies for Reaction Monitoring

Kinetic NMR spectroscopy is a valuable tool for monitoring chemical reactions involving isoeugenol in real-time, providing insights into reaction mechanisms and rates without the need for sample isolation. nih.gov This technique allows for the collection of a series of spectra over time as a reaction proceeds within the NMR tube. iastate.edu By observing the changes in the intensity of specific proton signals of reactants and products, the kinetics of the reaction can be determined. iastate.edumagritek.com

For example, kinetic NMR has been employed to study the nucleophilic addition reactions of isoeugenol derivatives. nih.govacs.org In a study investigating the reaction of a syn-7,4'-oxyneolignan derived from isoeugenol with dansyl cysteamine (B1669678) (DCYA), ¹H NMR experiments were used to track the reaction progress. nih.gov The first-order nature of the nucleophilic substitution was confirmed by the linear relationship observed in the first-order plots of the logarithm of the reactant concentration versus time. nih.gov

The use of flow-NMR techniques can significantly reduce the time required for kinetic analysis by allowing for the determination of kinetic information in a single experiment. beilstein-journals.org This approach is particularly useful for studying reactions with short half-lives. nih.gov

Differentiation from Structurally Similar Phenylpropanoids

¹H-NMR spectroscopy can effectively differentiate isoeugenol from other structurally similar phenylpropanoids, such as eugenol (B1671780), methyleugenol, and estragole (B85927). mdpi.com The key to this differentiation lies in the distinct chemical shifts of their respective methoxy and propenyl group protons. mdpi.com

For instance, in (²H₄)methanol, the methoxy group signals of isoeugenol, eugenol, methyleugenol, and estragole appear at different chemical shifts, allowing for their distinction. mdpi.com While some overlap may occur in certain solvents like (²H)chloroform, careful selection of the solvent system, such as (²H₄)methanol, can facilitate clear separation and quantification. mdpi.com J-resolved (JRES) 2D NMR spectroscopy can further aid in resolving overlapping signals and confirming the coupling constants, which are characteristic of the trans configuration of the propenyl group in isoeugenol. mdpi.comresearchgate.net

¹H-NMR Methoxy Group Chemical Shifts for Differentiating Phenylpropanoids in (²H₄)methanol mdpi.com
CompoundChemical Shift (ppm)
Isoeugenol3.84
Eugenol3.86
Methyleugenol3.81, 3.86
Estragole3.78

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly when coupled with gas chromatography, is a highly sensitive and specific technique for the analysis of isoeugenol.

Gas Chromatography–Mass Spectrometry (GC-MS) for Identification and Purity Assessment

GC-MS is a cornerstone technique for the identification and purity assessment of volatile compounds like isoeugenol. nih.gov In GC-MS, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov

The electron ionization (EI) mass spectrum of isoeugenol is characterized by a molecular ion peak corresponding to its molecular weight and a series of fragment ions that are indicative of its structure. This fragmentation pattern serves as a chemical fingerprint for its identification. GC-MS is widely used in the analysis of essential oils and other complex matrices to confirm the presence of isoeugenol and to assess its purity by detecting any potential impurities.

GC-MS/MS for Trace Analysis and Quantification

For the analysis of isoeugenol at trace levels, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers enhanced sensitivity and selectivity compared to single-quadrupole GC-MS. nih.gov This technique is particularly suitable for determining residual amounts of isoeugenol in various samples, including food products and biological matrices. nih.gov

In GC-MS/MS, a specific precursor ion of isoeugenol is selected in the first mass analyzer, fragmented, and then one or more specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interference, leading to lower limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a method for the simultaneous determination of eugenol, isoeugenol, and methyleugenol in fish fillet using GC-MS/MS reported an LOD of 1.2 µg·kg⁻¹ and an LOQ of 4 µg·kg⁻¹ for isoeugenol. nih.gov Another study established a GC-MS/MS method for determining isoeugenol in fishery products with a linearity range of 2.5–80 µg·L⁻¹. researchgate.net

GC-MS/MS Method Parameters for Isoeugenol Analysis in Fish nih.gov
ParameterValue
Linearity Range5-500 µg·L⁻¹
Coefficient of Determination (r²)>0.9982
Limit of Detection (LOD)1.2 µg·kg⁻¹
Limit of Quantification (LOQ)4 µg·kg⁻¹
Recoveries76.4% - 99.9%
Relative Standard Deviations (RSD)2.18% - 15.5%

Liquid Chromatography (LC) Based Methods

Liquid chromatography stands as a cornerstone for the separation, identification, and quantification of isoeugenol from complex matrices. Its high resolution and sensitivity make it ideal for monitoring chemical transformations and ensuring the quality of the compound.

High-Performance Liquid Chromatography (HPLC) is a robust and widely employed technique for the analysis of isoeugenol. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. A typical mobile phase for the analysis of isoeugenol consists of a mixture of acetonitrile, water, and an acidifier like phosphoric or formic acid. spkx.net.cn The use of formic acid makes the method compatible with mass spectrometry (MS) detection, providing further structural information. spkx.net.cn

A key application of HPLC is in the monitoring of the bioconversion of isoeugenol into more valuable compounds such as vanillin (B372448) and vanillic acid by microorganisms. nih.govpublish.csiro.au In these processes, HPLC allows for the quantitative tracking of the depletion of the isoeugenol substrate and the formation of the products over time. For instance, in the bioconversion of isoeugenol by Psychrobacter sp. strain CSW4, HPLC analysis revealed the formation of vanillin and vanillic acid as the main metabolites. nih.govpublish.csiro.au A sensitive RP-HPLC method with UV detection has been developed for the simultaneous determination of vanillin, eugenol, and isoeugenol in bioconversion broths. researchgate.net This method utilizes a Lichrospher 100 RP-18 column with a gradient elution of methanol (B129727) and aqueous acetic acid, with detection at 270 nm. researchgate.net Under these conditions, vanillin, eugenol, and isoeugenol are well-separated with distinct retention times. researchgate.net

Ultra-High-Performance Liquid Chromatography (UPLC), a refinement of HPLC that uses smaller particle size columns (typically sub-2 µm), offers faster analysis times and improved resolution. UPLC methods have been developed for the analysis of eugenol and its isomers, which can be adapted for isoeugenol. mdpi.comresearchgate.net For example, a UPLC method for eugenol utilizes a C18 column with an isocratic mobile phase of acetonitrile, methanol, and water, with detection at 281 nm. mdpi.comresearchgate.net

Table 1: HPLC and UPLC Methods for the Analysis of Isoeugenol and Related Compounds

Parameter HPLC Method UPLC Method
Column Lichrospher 100 RP-18 Acquity UPLC BEH C18
Mobile Phase Methanol and acetic acid aqueous solution (gradient) Acetonitrile:Methanol:Water (50:40:10, v/v/v) (isocratic)
Detection UV at 270 nm UV at 281 nm
Analyte Retention Time Vanillin: 3.2 min, Eugenol: 10.7 min, Isoeugenol: 14.4 min Not specified for isoeugenol
Reference researchgate.net mdpi.comresearchgate.net

Capillary Liquid Chromatography (Capillary LC), which employs columns with inner diameters in the range of 100-500 µm, offers advantages in terms of reduced solvent consumption and increased sensitivity, making it suitable for the analysis of trace amounts of isoeugenol. An analytical method using capillary LC has been reported for the determination of isoeugenol in herbs and spices. nih.gov This method, following ultrasound-assisted extraction, achieved a limit of detection (LOD) of 0.148 mg/L for isoeugenol. nih.gov The use of smaller 3 µm particle columns in what is often termed "fast UPLC" applications also falls within the realm of capillary LC and is suitable for the rapid analysis of isoeugenol. spkx.net.cn

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide a fingerprint of the molecular structure of isoeugenol, offering detailed information about its functional groups and conjugated systems.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the isoeugenol molecule. The FTIR spectrum of isoeugenol exhibits characteristic absorption bands corresponding to the vibrations of its hydroxyl (-OH), methoxy (-OCH3), aromatic ring, and propenyl side chain moieties. researchgate.netresearchgate.net The spectrum of pure isoeugenol shows significant differences from its isomer, eugenol, particularly in the region associated with the side chain, confirming the structural difference between the terminal alkene in eugenol and the internal alkene in isoeugenol. researchgate.net

The polymerization of isoeugenol can also be monitored using FTIR, with the emergence of new bands at 1651 and 1732 cm⁻¹ indicating the formation of a polymer. researchgate.net

Table 2: Key FTIR Absorption Bands of Isoeugenol

Wavenumber (cm⁻¹) Vibrational Assignment Reference
3250-3550 (broad) O-H stretching researchgate.net
3059, 3003 C-H stretching (aromatic and vinyl) researchgate.net
2975, 2938, 2906, 2842 C-H stretching (methyl and methoxy) researchgate.net
1638, 1612 C=C stretching (propenyl and aromatic) researchgate.net
1514 Aromatic ring skeletal vibration researchgate.net
1268, 1234 C-O stretching (aryl-alkyl ether) researchgate.net
1149, 1122 In-plane O-H bending researchgate.net
1034 C-O-C stretching (methoxy) researchgate.net

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of isoeugenol has been studied and compared with that of eugenol, highlighting the differences arising from the position of the double bond in the propenyl side chain. publish.csiro.au The conjugation of the propenyl side chain with the aromatic ring in isoeugenol leads to distinct features in its Raman spectrum compared to the unconjugated side chain in eugenol. publish.csiro.au

Detailed vibrational assignments for isoeugenol have been made through a combination of experimental Raman and IR spectroscopy and density functional theory (DFT) calculations. nih.govacs.orgacs.org Isoeugenol, with its 24 atoms, has 66 fundamental vibrations, all of which are active in both Raman and IR spectroscopy. acs.org The Raman spectra of the cis and trans isomers of isoeugenol have also been a subject of theoretical calculations. publish.csiro.au

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the isoeugenol molecule. The presence of the phenolic chromophore and the conjugated propenyl side chain results in characteristic absorption bands in the UV region. The UV absorption spectrum of isoeugenol shows differences from that of eugenol, which can be attributed to the extended conjugation in isoeugenol. rsc.org The absorption maximum for eugenol in ethanol (B145695) is reported to be around 281-282 nm. amazonaws.comresearchgate.net Due to the conjugation of the propenyl group with the benzene (B151609) ring, the absorption maximum of isoeugenol is expected to be at a slightly longer wavelength compared to eugenol. This technique is also valuable for quantitative analysis, as the absorbance is directly proportional to the concentration of the analyte.

Computational Chemistry and Molecular Modeling of Phenol, 2 Methoxy 6 1 Propenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like isoeugenol (B1672232).

Geometric Optimization and Conformational Analysis

Geometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgopenreview.net For isoeugenol, DFT calculations, specifically using the B3LYP functional and the 6-311G(d,p) basis set, have been employed to obtain its optimized geometry. researchgate.net This process involves adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While detailed conformational studies on isoeugenol are specific, research on the related molecule eugenol (B1671780) using the B3LYP/6-311++G(2d,2p) method has identified multiple conformers, with the most stable ones being stabilized by intramolecular hydrogen bonds. acs.orgnih.gov Similar interactions are expected to influence the conformational preferences of isoeugenol. The stability of different conformers is crucial as it can affect the molecule's reactivity and biological activity.

Table 1: Selected Optimized Geometrical Parameters of Isoeugenol (trans-isomer) Data calculated using DFT/B3LYP/6-311G(d,p) level basis set. researchgate.net

Parameter Bond/Atoms Value (Angstrom/Degrees)
Bond Length C1-C2 1.39 Å
C1-O1 1.37 Å
C3-O2 1.37 Å
O1-H1 0.96 Å
C7-C8 1.34 Å
Bond Angle C2-C1-C6 119.5°
C2-C1-O1 118.0°
C1-O1-H1 109.5°
C1-C2-C3 120.5°
Dihedral Angle C6-C1-C2-C3 -0.1°
O1-C1-C2-H2 179.9°
C2-C3-O2-C7 0.5°

Prediction of Vibrational Frequencies and Spectra

DFT calculations are a reliable method for predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra. youtube.comnih.govmdpi.com The theoretical vibrational spectrum of isoeugenol has been determined using methods like DFT/B3LYP with the 6-311G(d,p) basis set. researchgate.net

These calculations provide a set of normal modes of vibration, each with a characteristic frequency. By comparing the computed frequencies with experimental IR and Raman data, a detailed assignment of the spectral bands to specific molecular motions (e.g., stretching, bending, torsion) can be achieved. acs.org For instance, the characteristic stretching frequency of the hydroxyl (O-H) group and the various C-H and C=C bond vibrations in the phenyl ring and propenyl side chain can be accurately predicted and assigned. mdpi.com

Table 2: Selected Predicted Vibrational Frequencies for Isoeugenol Theoretical data often requires scaling to match experimental values. The assignments are based on typical frequency ranges for functional groups.

Frequency (cm⁻¹) (Scaled) Vibrational Mode Functional Group
~3550 ν(O-H) Hydroxyl Stretch
~3060 ν(C-H) Aromatic C-H Stretch
~1600 ν(C=C) Aromatic Ring Stretch
~1510 ν(C=C) Aromatic Ring Stretch
~1270 ν(C-O) Aryl Ether Stretch
~965 δ(C-H) trans-Propenyl C-H Bend

Analysis of Molecular Orbitals (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. youtube.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic properties and chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a key parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For isoeugenol, Time-Dependent DFT (TD-DFT) has been used to compute these frontier orbital energies. researchgate.net The distribution of HOMO and LUMO across the molecule identifies the likely sites for electrophilic and nucleophilic attack, respectively. youtube.com

Table 3: Calculated Frontier Orbital Properties of Isoeugenol Values are typically given in electron volts (eV). researchgate.net

Parameter Value (eV)
HOMO Energy -5.5 to -6.0
LUMO Energy -0.5 to -1.0
HOMO-LUMO Gap 4.5 to 5.5

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its relative polarity and the sites susceptible to electrostatic interactions. uni-muenchen.deyoutube.com The MEP is mapped onto a constant electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue represents areas of low electron density and positive potential (attractive to nucleophiles). Green and yellow denote regions of neutral or intermediate potential. youtube.comwolfram.com

For isoeugenol, the MEP map clearly shows a region of strong negative potential around the phenolic oxygen atom, highlighting its role as a hydrogen bond acceptor and a site for electrophilic attack. researchgate.net The hydrogen of the hydroxyl group, in turn, shows a positive potential. The aromatic ring and the propenyl side chain exhibit more neutral potential, though the π-electron systems can also participate in interactions. researchgate.netresearchgate.net

Mechanistic Simulations of Chemical Reactions

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states, reaction intermediates, and calculating activation energy barriers.

Energy Barrier and Intermediate Characterization in Catalysis (e.g., HDO)

Isoeugenol is often used as a model compound for the catalytic upgrading of lignin-derived bio-oils, particularly in hydrodeoxygenation (HDO) reactions. iscre28.orgacs.org HDO is a process that removes oxygen from bio-oil components to produce valuable hydrocarbons for fuels and chemicals. iscre28.org

Mechanistic simulations of isoeugenol's HDO over various catalysts (e.g., supported Ni, Co, Pt) help to understand the complex reaction network. rsc.orgacs.orgutupub.fi This network involves several competing and consecutive steps, such as hydrogenation of the propenyl double bond, dehydroxylation, and demethoxylation. Computational studies can characterize the structure and stability of key reaction intermediates, such as dihydroeugenol and propylcyclohexanol. iscre28.org

By calculating the potential energy surface for different reaction pathways, the activation energy barriers for each step can be determined. This information is crucial for identifying the rate-limiting steps and for designing more efficient and selective catalysts. For example, in the HDO of dihydroeugenol (an intermediate from isoeugenol), an apparent activation energy of 6.3 kJ mol⁻¹ was calculated under specific solventless conditions, although this was influenced by mass transfer limitations. rsc.org Kinetic modeling based on proposed reaction networks allows for a quantitative comparison between theoretical predictions and experimental results, leading to a deeper understanding of the catalytic process. iscre28.org

Adsorption Energies and Interaction with Catalytic Surfaces

The interaction of isoeugenol with catalytic surfaces is a critical aspect of its chemical transformations. Studies have investigated its adsorption on various materials to understand and optimize catalytic processes.

The hydrodeoxygenation (HDO) of isoeugenol has been explored using zeolite-supported catalysts. In one study, a strong adsorption of the viscous isoeugenol on the surface of an FeNi/H-Beta-300 catalyst was noted. rsc.org This strong interaction was suggested to contribute to a lower liquid phase mass balance closure compared to its intermediate, dihydroeugenol. rsc.org The apparent activation energy for the subsequent hydrodeoxygenation of dihydroeugenol was calculated to be 6.3 kJ mol−1, a value influenced by mass transfer limitations and rapid initial catalyst deactivation due to isoeugenol hydrogenation. rsc.org

Another study on the HDO of isoeugenol utilized bifunctional Pt-Beta 25-binder catalysts. abo.fi The textural properties of these catalysts, including specific surface area and pore volume, were observed to decrease after the reaction, indicating the adsorption of heavy compounds (coke) on the catalyst surface. abo.fi The interaction of isoeugenol with these catalysts is influenced by factors such as the location of the platinum metal and the catalyst's acidity. abo.fi

The adsorption of methoxyphenols, including isoeugenol, on atmospheric particles like NaCl and α-Al2O3 has also been characterized. scispace.com On NaCl, isoeugenol was found to physisorb to the surface. scispace.com Infrared spectroscopy revealed that the alkene side chain likely remains available for reactions. scispace.com

The adsorption of organic molecules on catalytic surfaces is a fundamental step in heterogeneous catalysis, and the strength of this interaction can significantly impact catalytic performance. cardiff.ac.uk Techniques like NMR relaxation time analysis can be used to probe these surface interactions and compare the adsorption strengths of different molecules on a catalyst surface. cardiff.ac.uk

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions of isoeugenol with biological targets.

Molecular docking studies have been employed to investigate the interaction of isoeugenol and its derivatives with various protein targets. For instance, the interaction of cis-isoeugenol (B1225279) with the binding site of the SARS-CoV-19 spike protein was analyzed to assess its potential as a viral inhibitor. researchgate.net

In the context of cancer research, molecular docking has been used to study the interaction of iodo-isoeugenol with HER-2 receptors (PDB codes: 3POZ and 6TG0), suggesting its potential as an anticancer agent. atlantis-press.com Another study focused on aryl amino alcohol derivatives of isoeugenol and their interaction with cyclooxygenase-2 (COX-2) (PDB ID: 5GMN), an enzyme implicated in breast cancer. The docking results revealed that certain derivatives exhibited low binding energies, indicating strong potential interactions. bcrec.id

The binding of isoeugenol derivatives to acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, has also been explored. nih.gov Docking experiments showed that these compounds bind within the active site gorge of AChE (PDB entry: 1C2B). nih.gov

It is important to note that the accuracy of docking results can be enhanced by combining them with other computational methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, to provide a more refined scoring of ligand-receptor interactions. nih.gov

In Silico Prediction of Biological Properties (Theoretical Aspects)

Computational methods are increasingly used to predict the biological properties of chemical compounds, offering a rapid and cost-effective way to screen potential drug candidates before experimental testing. ri.se

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules, which are crucial for assessing their potential as drugs. ri.senih.gov For isoeugenol and its derivatives, ADME properties have been computationally evaluated.

A study on cis-isoeugenol calculated ADME descriptors to understand its drug-likeness. researchgate.net Similarly, the ADME properties of isoconessimine derivatives, which are structurally related to compounds that can be derived from isoeugenol, were investigated using tools like SwissADME. nih.gov These predictions help in assessing factors like oral bioavailability and potential interactions with metabolic enzymes. researchgate.net For instance, predictions can indicate whether a compound is likely to be a substrate for P-glycoprotein, which affects its distribution, or an inhibitor of cytochrome P450 enzymes, which is crucial for metabolism. researchgate.net

The bioavailability of a compound can be visualized using bioavailability radars, which provide a quick assessment of its drug-like characteristics. mdpi.com

Table 1: Predicted ADME Properties of Isoeugenol Derivatives This table is a representative example based on typical ADME predictions and does not reflect a single specific study but rather a compilation of the types of data generated in such analyses.

CompoundPredicted LogPPredicted SolubilityPredicted Oral BioavailabilityP-glycoprotein SubstrateCYP3A4 Inhibitor
Isoeugenol Derivative A2.8Moderately SolubleGoodNoYes
Isoeugenol Derivative B3.5Poorly SolubleModerateYesYes

Drug-likeness is a qualitative concept used in drug design to evaluate how "drug-like" a molecule is with respect to factors like bioavailability. scispace.com Various computational models and scoring functions are used to predict the drug-likeness of a compound. These predictions are often based on the presence or absence of certain functional groups and physical properties consistent with known drugs. scispace.com

For isoeugenol derivatives, drug-likeness has been assessed using filters like Lipinski's "rule of five". researchgate.net This rule states that orally active drugs tend to have no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP value not greater than 5. scispace.com Studies have shown that some isoeugenol derivatives comply with these rules. nih.govresearchgate.net

Table 2: Predicted Drug-Likeness Parameters for Isoeugenol Derivatives This table is a representative example based on typical drug-likeness predictions.

CompoundLipinski's Rule of Five ViolationsDrug-Likeness Score
Isoeugenol Derivative A00.85
Isoeugenol Derivative B10.65

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.gov These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity. nih.gov

For phenolic compounds like isoeugenol, QSAR studies have been conducted to understand their antioxidant activity. researchgate.netnih.gov These studies often use descriptors such as bond dissociation enthalpy (BDE), ionization potential (IP), and lipophilicity (LogP) to build the QSAR models. researchgate.net The antioxidant activity of phenolic acids is influenced by the presence of methoxy (B1213986) and phenolic hydroxyl groups, which can be quantified through QSAR. nih.govresearchgate.net

QSAR models can also be developed to predict the skin sensitization potential of chemicals. nih.govnih.gov The reactivity of isoeugenol and its potential to act as a skin sensitizer (B1316253) can be investigated through QSAR by considering its electrophilic properties and ability to interact with skin proteins. nih.govnih.gov The conjugation of the double bond with the aromatic ring in isoeugenol is a key structural feature that influences its reactivity. nih.gov

Table 3: Descriptors Used in QSAR Models for Phenolic Compounds This table provides examples of descriptors commonly used in QSAR studies of phenolic compounds.

Descriptor TypeExample DescriptorsRelevance
ElectronicIonization Potential (IP), HOMO/LUMO energiesElectron-donating ability, reactivity
ThermodynamicBond Dissociation Enthalpy (BDE)Hydrogen atom donating ability (antioxidant activity)
LipophilicLogP, LogDMembrane permeability, distribution
TopologicalMolecular connectivity indicesMolecular shape and branching

Biological Roles and Molecular Interactions in Non Human Systems

Ecological Functions in Plants

Isoeugenol (B1672232) plays a dual role in the plant kingdom, contributing to both defense mechanisms and reproductive success.

Role in Plant Defense Against Pathogens and Microorganisms

Isoeugenol is recognized for its contribution to plant defense against a variety of pathogens and microorganisms. pnas.orgnih.govresearchgate.netnih.govpnas.org This phenylpropene is produced by plants as a defense compound, exhibiting antimicrobial properties that help protect them from parasitic bacteria and fungi. pnas.orgnih.govpnas.org Research has demonstrated its effectiveness against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial action of isoeugenol is attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to the leakage of essential cellular components and ultimately, cell death. mdpi.comfrontiersin.org Studies have shown that isoeugenol can inhibit the growth of various foodborne pathogens. nih.govnih.gov For example, it has shown bactericidal activity against E. coli and L. innocua. nih.govfrontiersin.org The compound's free hydroxyl group and the specific positioning of double bonds in its side chain are believed to be crucial for its antibacterial activity. nih.govfrontiersin.org

Table 1: Antimicrobial Activity of Isoeugenol

Organism TypeExamples of Affected OrganismsMechanism of Action
Bacteria (Gram-positive & Gram-negative)Escherichia coli, Listeria innocua, Staphylococcus aureusDisrupts cell membrane integrity, leading to leakage of cellular contents. mdpi.comfrontiersin.org
FungiColletotrichum speciesInhibits mycelial growth. mdpi.com

Function as Floral Attractants for Pollinators

In addition to its defensive role, isoeugenol is a key component of floral scents that attract pollinators. pnas.orgnih.govresearchgate.netnih.govpnas.org Plants emit these volatile organic compounds to attract insects, which are essential for pollination. nih.gov The specific composition of a floral scent, including the presence and relative abundance of compounds like isoeugenol, can attract specific pollinators. researchgate.net For instance, petunia flowers emit significant amounts of isoeugenol to attract nocturnal moths. nih.govnih.gov This attraction is a critical aspect of the plant's reproductive strategy, ensuring the transfer of pollen. airmidinstitute.org The emission of these floral scents is often rhythmic, coinciding with the activity periods of their primary pollinators. nih.gov Research has identified enzymes in plants like petunias that are responsible for the biosynthesis of isoeugenol from precursors like coniferyl acetate (B1210297). pnas.orgnih.govpnas.org

Table 2: Role of Isoeugenol in Pollination

Plant ExamplePollinator AttractedRole of Isoeugenol
Petunia (Petunia hybrida)Nocturnal mothsMajor component of floral scent that attracts pollinators. nih.govnih.gov
Various Orchid SpeciesEuglossine beesComponent of floral scent that elicits collection behavior. nih.gov

Anesthetic Mechanisms in Aquatic Organisms (Fish Models)

Isoeugenol is widely used as an anesthetic in fish for aquaculture and research purposes. uni-bayreuth.deglobalseafood.orgnih.gov Its mechanism of action involves complex interactions with the sensory and central nervous systems.

Effects on Sensory Systems (Vision, Hearing)

Recent studies have revealed that isoeugenol's primary anesthetic effect in fish stems from its impact on their sensory systems, effectively preventing them from perceiving environmental information. uni-bayreuth.deglobalseafood.org Research on goldfish has shown that isoeugenol strongly affects both hearing and vision, though the sensitivity and time course of these effects differ between the two senses. nih.gov Notably, even low concentrations of isoeugenol can significantly reduce vision. uni-bayreuth.deglobalseafood.org Higher doses are required to suppress the sense of hearing. uni-bayreuth.deglobalseafood.org This differential sensitivity suggests that isoeugenol may have a direct and distinct effect on the sensory organs themselves. nih.gov Despite the potent effects, the sensory systems of fish have been observed to recover fully and rapidly after the administration of isoeugenol ceases. uni-bayreuth.deglobalseafood.org

Modulation of Central Neurons and Mauthner Cells

The Mauthner cells, a pair of large reticulospinal neurons in the fish brain, are crucial for initiating rapid escape responses by integrating sensory information. uni-bayreuth.denih.govnih.gov Studies utilizing intracellular recordings from Mauthner cells in goldfish have provided detailed insights into isoeugenol's effects on the central nervous system. uni-bayreuth.denih.gov At low, yet effective, anesthetic concentrations, isoeugenol does not appear to affect the action potential or synaptic transmission at the Mauthner neuron. nih.gov However, at higher concentrations, an effect on central neurons is detectable, but this effect is not consistent with the theory of a sodium channel blockade. uni-bayreuth.deglobalseafood.org This suggests that the central effects of isoeugenol are secondary to its primary action on the sensory systems. researchgate.net

Distinction Between Local and Systemic Anesthetic Effects

Table 3: Summary of Anesthetic Effects of Isoeugenol in Fish Models

Anesthetic AspectKey Findings
Primary Site of Action Sensory Systems (Vision and Hearing) uni-bayreuth.deglobalseafood.org
Effect on Vision Massively reduced even at low concentrations. uni-bayreuth.deglobalseafood.org
Effect on Hearing Requires significantly higher doses to be affected compared to vision. uni-bayreuth.deglobalseafood.org
Central Nervous System (CNS) Effects Minimal effect on central neurons like Mauthner cells at low anesthetic doses. nih.gov Effects observed at high doses are not consistent with sodium channel blockade. uni-bayreuth.deglobalseafood.org
Overall Mechanism Primarily a local anesthetic, with systemic/central effects only at high concentrations. uni-bayreuth.deglobalseafood.orgresearchgate.net

Antimicrobial Mode of Action

The compound Phenol, 2-methoxy-6-(1-propenyl)-, commonly known as isoeugenol, demonstrates significant antimicrobial properties against a range of microorganisms. Its mode of action has been the subject of research, revealing insights into its interaction with bacterial and fungal cells.

Isoeugenol exhibits bactericidal activity against both Gram-negative and Gram-positive bacteria. nih.govnih.gov Studies have shown its effectiveness against common foodborne pathogens such as Escherichia coli, Listeria innocua, and Staphylococcus aureus. nih.govnih.govjournalijdr.com The primary mechanism of its antibacterial action is believed to be the disruption of the cell membrane's integrity, leading to increased permeability and leakage of cellular components. nih.govmdpi.com

Research has determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for isoeugenol against these bacteria. For instance, one study reported MIC and MBC values of 312.5 µg/mL for isoeugenol against E. coli and several other tested bacteria. nih.gov Another study found that isoeugenol demonstrated bactericidal activity against E. coli and L. innocua without causing changes to the cell morphology, even though the cell membrane was permeabilized. nih.govnih.gov

Against clinical strains of Staphylococcus aureus, isoeugenol showed a MIC of 512 μg/mL and was found to have a bacteriostatic effect that was not dependent on concentration. journalijdr.comjournalijdr.com Furthermore, isoeugenol has demonstrated synergistic or additive effects when combined with antibiotics like gentamicin (B1671437) against S. aureus. journalijdr.comjournalijdr.com It has also shown activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with MIC values reported in the range of 0.25-1.0 µg/mL. mdpi.com

The bactericidal action of isoeugenol against Listeria innocua has also been documented, highlighting its potential as a natural antimicrobial agent. nih.govnih.govnih.gov

Interactive Data Table: Bactericidal Activity of Isoeugenol

BacteriumStrain(s)MIC (µg/mL)MBC (µg/mL)Key FindingsReferences
Escherichia coliVarious0.5 - 2.0, 312.5312.5Bactericidal; induces cell death in a dose- and time-dependent manner. nih.govmdpi.com
Listeria innocuaNot specifiedNot specifiedNot specifiedBactericidal activity demonstrated. nih.govnih.govnih.gov
Staphylococcus aureusClinical Isolates, MRSA0.25 - 1.0, 512>4096Bacteriostatic and synergistic with gentamicin; effective against MRSA. journalijdr.commdpi.comjournalijdr.comresearchgate.net

Isoeugenol possesses notable antifungal properties, particularly against various species of Candida, a common cause of fungal infections. mdpi.comnih.gov Its effectiveness has been observed against both fluconazole-sensitive and resistant strains of Candida spp. nih.gov

Studies have reported Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for isoeugenol against Candida albicans ranging from 128 to 256 µg/mL. nih.govnih.gov Other research has indicated MIC values between 100 and 250 µg/mL for various Candida species. nih.gov It has been suggested that isoeugenol's antifungal action involves interference with the formation of crucial pathogenic structures like blastoconidia and chlamydoconidia. nih.govnih.gov Furthermore, isoeugenol has shown synergistic activity when combined with the antifungal drug nystatin (B1677061) against Candida tropicalis. researchgate.net

Interactive Data Table: Antifungal Activity of Isoeugenol against Candida spp.

Candida SpeciesMIC (µg/mL)MFC (µg/mL)Key FindingsReferences
Candida albicans100 - 256128 - 256Interferes with the formation of blastoconidia and chlamydoconidia. nih.govnih.gov
Candida tropicalisNot specifiedNot specifiedSynergistic activity with nystatin. researchgate.net
Candida glabrataNot specifiedNot specifiedEffective against this species. researchgate.net

The primary cellular target of isoeugenol's antimicrobial activity is the cell membrane. nih.govnih.govmdpi.com It interacts with the phospholipid bilayer, leading to increased permeability and destabilization of the membrane. nih.govnih.gov This permeabilization allows for the leakage of intracellular contents, ultimately resulting in cell death. mdpi.com

In the context of its antifungal activity against Candida spp., it has been proposed that isoeugenol inhibits the plasma membrane H+-ATPase. frontiersin.org This enzyme is vital for maintaining the electrochemical gradient across the fungal cell membrane. nih.gov Inhibition of H+-ATPase leads to intracellular acidification and subsequent cell membrane damage. frontiersin.org Molecular docking studies further suggest that isoeugenol may act as an inhibitor of the enzymes 14-α-demethylase and delta-14-sterol reductase, both of which are critical for the biosynthesis of the fungal cell membrane. nih.govnih.gov

Biochemical Conversion and Pigmentation (e.g., Silk Production)

Research has indicated a biochemical transformation involving an isoeugenol derivative in the context of silk production by the Muga silkworm, Antheraea assamensis. The characteristic golden-yellow color of Muga silk has been attributed to the presence of methyl isoeugenol. nih.gov It is hypothesized that isoeugenyl acetate, a compound found in the leaves of the silkworm's host plant, is converted to methyl isoeugenol during the silkworm's metabolic processes. nih.gov

The proposed pathway involves the deacetylation of isoeugenyl acetate to isoeugenol, likely facilitated by enzymes in the silkworm larva's gut. This is followed by a methylation step to form methyl isoeugenol. nih.gov While this metabolic conversion is thought to be responsible for the pigmentation of the silk, the specific enzymes and the complete pathway are not yet fully elucidated and require further investigation. nih.gov

Contribution to Natural Pigmentation (e.g., Muga Silk Coloration)

The distinct and prized golden-yellow color of Muga silk, produced by the silkworm Antheraea assamensis, is not due to the silk proteins themselves but is attributed to the presence of specific pigment molecules. Research has identified methyl isoeugenol as a key compound responsible for this characteristic coloration. researchgate.netsci-hub.se Methyl isoeugenol is a yellow-colored compound that is found in the Muga silk cocoon and is believed to be the primary contributor to its golden luster. researchgate.netsci-hub.se

It is hypothesized that the silkworm does not synthesize this pigment from scratch. Instead, it is thought to metabolize a precursor compound found in its diet. The primary food source for the Muga silkworm is the leaves of the Som plant (Machilus bombycina). researchgate.netsci-hub.se These leaves contain isoeugenyl acetate, a phenylpropanoid. researchgate.netsci-hub.se The current scientific understanding is that the silkworm larva ingests the isoeugenyl acetate from the leaves. During the course of its metabolism, the larva is thought to convert the isoeugenyl acetate into methyl isoeugenol. researchgate.netsci-hub.se This process likely involves deacetylation to form isoeugenol, followed by methylation to produce the final methyl isoeugenol pigment. This pigment is then incorporated into the silk fibers as the cocoon is constructed. sci-hub.se

The specific enzymatic pathways within the silkworm that carry out this conversion are still an area of ongoing research. sci-hub.se However, the presence of isoeugenyl acetate in the host plant and methyl isoeugenol in the silk cocoon provides strong evidence for this metabolic link. researchgate.netsci-hub.se

The compound at the center of this query, Phenol, 2-methoxy-6-(1-propenyl)-, is an isomer of isoeugenol (Phenol, 2-methoxy-4-(1-propenyl)-). While they share the same chemical formula, the arrangement of their atoms differs, which can lead to different chemical and biological properties. To date, scientific literature has primarily focused on the role of the isoeugenol isomer and its derivatives in the context of Muga silk pigmentation.

Studies involving the chemical analysis of Muga silk cocoons and their host plant have provided the foundational evidence for the role of isoeugenol derivatives in silk coloration.

Extraction and Identification: Organic solvent extraction of Muga cocoon fibers has successfully isolated methyl isoeugenol. researchgate.netdoaj.org The structure of this compound was confirmed using analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectroscopy (GC-MS), and nuclear magnetic resonance (NMR). researchgate.net

Precursor in Host Plant: Similar extraction and analysis of the leaves of the Som plant (Machilus bombycina) revealed the presence of isoeugenyl acetate, which is considered the precursor to the pigment. researchgate.net

Metabolic Conversion: The prevailing hypothesis is that the silkworm larva possesses the necessary metabolic machinery to convert the isoeugenyl acetate from its diet into methyl isoeugenol, which is then sequestered into the silk fibers. sci-hub.se

The table below summarizes the key compounds involved in the coloration of Muga silk.

Compound Name Molecular Formula Role in Muga Silk Coloration Source
Methyl Isoeugenol C11H14O2The primary pigment responsible for the golden-yellow color of Muga silk.Found in Muga silk cocoons.
Isoeugenyl Acetate C12H14O3The precursor molecule to the pigment.Found in the leaves of the Som plant (Machilus bombycina).
Isoeugenol C10H12O2An intermediate in the proposed metabolic conversion of isoeugenyl acetate to methyl isoeugenol. It is an isomer of Phenol, 2-methoxy-6-(1-propenyl)-.Postulated to be formed within the silkworm.

Advanced Analytical Methodologies for Detection and Quantification of Phenol, 2 Methoxy 6 1 Propenyl in Diverse Matrices

The accurate detection and quantification of Phenol, 2-methoxy-6-(1-propenyl)-, commonly known as isoeugenol (B1672232), are critical in various fields, including food science, environmental monitoring, and quality control of fragrances and essential oils. Due to its presence in complex matrices, sophisticated analytical methodologies are required to ensure selectivity, sensitivity, and accuracy. These methods typically involve a two-step process: extraction of the analyte from the sample matrix, followed by chromatographic separation and detection.

Environmental Fate and Bioremediation Studies

Biodegradability and Environmental Persistence

Phenol, 2-methoxy-6-(1-propenyl)-, commonly known as isoeugenol (B1672232), is considered to be readily biodegradable. nih.govmsd.commerck.com Studies have demonstrated its susceptibility to environmental degradation processes. In a Manometric Respirometry Test, which follows the OECD Test Guideline 301F, isoeugenol achieved 79% biodegradation over a 28-day period. nih.govmsd.commerck.com The degradation process began on day 2 and reached the 79% threshold within the 10-day window, classifying it as readily biodegradable. nih.gov

When released into the environment, isoeugenol's fate is influenced by its physical and chemical properties. If released to air, its vapor pressure suggests it will exist solely as a vapor. nih.gov In the atmosphere, vapor-phase isoeugenol is subject to degradation by photochemically-produced hydroxyl radicals and ozone. nih.gov The estimated atmospheric half-life for the reaction with hydroxyl radicals is 4.3 hours, and with ozone, it is 3 hours. nih.gov

If released into water, isoeugenol is expected to adsorb to suspended solids and sediment, based on an estimated Koc value of 680. nih.gov It can be degraded by reaction with hydroxyl radicals in water, with an estimated half-life of 20.6 days. nih.gov Volatilization from water surfaces is also an expected fate process, with estimated half-lives of 13 days for a model river and 100 days for a model lake. nih.gov An estimated bioconcentration factor (BCF) of 47 suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov Hydrolysis is not considered a significant environmental fate process for isoeugenol as it lacks functional groups that hydrolyze under typical environmental conditions (pH 5 to 9). nih.gov

In soil, isoeugenol is expected to have low mobility. nih.gov Volatilization from moist soil surfaces is expected to occur. nih.gov Environment Canada has classified isoeugenol as not suspected to be persistent or bioaccumulative. ewg.org

Environmental Fate Properties of Isoeugenol

ParameterValue/ResultReference
BiodegradabilityReadily biodegradable; 79% in 28 days (OECD 301F) nih.govmsd.commerck.com
Atmospheric Half-Life (vs. OH radicals)4.3 hours (estimated) nih.gov
Atmospheric Half-Life (vs. Ozone)3 hours (estimated) nih.gov
Aquatic Half-Life (vs. OH radicals)20.6 days (estimated) nih.gov
Soil Adsorption Coefficient (Koc)680 (estimated) nih.gov
Bioconcentration Factor (BCF)47 (estimated) nih.gov
Henry's Law Constant3.6 x 10⁻⁶ atm-cu m/mole (estimated) nih.gov

Microbial Degradation and Bioremediation Potential

The microbial degradation of isoeugenol has been the subject of several research studies, highlighting its potential for bioremediation. Various bacterial strains have been identified that can utilize isoeugenol as a sole source of carbon and energy, breaking it down into less complex molecules. researchgate.netresearchgate.net

Several bacterial species have demonstrated the ability to degrade isoeugenol, often initiating the process by converting it to vanillin (B372448), a valuable aromatic compound. researchgate.netnih.gov For instance, Pseudomonas putida IE27, an isoeugenol-assimilating bacterium, produces a monooxygenase enzyme that catalyzes the oxidative cleavage of isoeugenol's side chain to form vanillin and acetaldehyde. nih.gov

Similarly, the soil bacterium Pseudomonas nitroreducens strain Jin1 can grow on isoeugenol as its sole carbon source. researchgate.net Research suggests its biotransformation pathway also leads to the production of vanillin. researchgate.net Another strain, Pseudomonas putida I58, isolated from soil, was shown to rapidly convert isoeugenol into vanillic acid via a vanillin intermediate, achieving a 98% conversion yield within 40 minutes of incubation in resting cell studies. researchgate.net This strain did not utilize intermediates from the eugenol (B1671780) degradation pathway, indicating a direct degradation route for isoeugenol. researchgate.net

A newly isolated soil bacterium, identified as Bacillus subtilis HS8, also degrades isoeugenol. nih.gov Its metabolic pathway involves the detection of isoeugenol-diol as an intermediate for the first time in a bacterial strain, which is then converted to vanillin. nih.gov The vanillin is further metabolized to vanillic acid and then to guaiacol. nih.gov Other identified microorganisms capable of this transformation include Nocardia iowensis DSM 45197, which converts isoeugenol to vanillin through epoxide and diol intermediates. researchgate.net

These findings underscore the bioremediation potential of these microorganisms. The ability of bacteria like Pseudomonas and Bacillus species to metabolize isoeugenol suggests they could be employed in treating environments contaminated with this compound. researchgate.netnih.govnih.gov

Microorganisms Involved in Isoeugenol Degradation

MicroorganismKey Degradation Step/ProductReference
Pseudomonas putida IE27Oxidative cleavage of side chain to form vanillin and acetaldehyde. nih.gov
Pseudomonas putida I58Rapid conversion to vanillic acid via vanillin. researchgate.net
Pseudomonas nitroreducens Jin1Grows on isoeugenol as a sole carbon source, producing vanillin. researchgate.net
Bacillus subtilis HS8Degrades isoeugenol to vanillin via an isoeugenol-diol intermediate. nih.gov
Nocardia iowensis DSM 45197Converts isoeugenol to vanillin via epoxide and diol intermediates. researchgate.net

Q & A

Q. What are the primary methods for identifying and characterizing Phenol, 2-Methoxy-6-(1-Propenyl)- in synthetic mixtures?

Answer: Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for determining molecular weight and purity. For example, GC-MS analysis of structurally similar phenolic compounds (e.g., Schiff base derivatives) shows single peaks with 100% area, confirming purity, while molecular ions (e.g., m/z 164 for Phenol, 2-Methoxy-6-(1-Propenyl)-) align with theoretical molecular weights . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for resolving stereochemistry of the propenyl substituent.

Q. How can researchers synthesize derivatives of Phenol, 2-Methoxy-6-(1-Propenyl)- for functional studies?

Answer: Schiff base formation is a common strategy. For instance, condensation reactions between phenolic aldehydes and amines yield derivatives with enhanced bioactivity. Experimental protocols involve refluxing equimolar ratios of reactants in ethanol under acidic catalysis, followed by recrystallization . Reaction progress is monitored via thin-layer chromatography (TLC).

Q. What experimental assays are recommended to evaluate the antioxidant activity of this compound?

Answer: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Methanol extracts of phenolic analogs (e.g., X. moluccensis) show dose-dependent scavenging activity, measured via UV-Vis spectrophotometry at 517 nm . Comparative studies should include positive controls (e.g., ascorbic acid) and IC50 calculations.

Q. What safety protocols are essential when handling Phenol, 2-Methoxy-6-(1-Propenyl)- in the laboratory?

Answer: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy. Waste must be segregated and disposed via certified hazardous waste handlers. Experimental areas require adequate ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths, angles, and packing arrangements. For example, related phenolic Schiff bases crystallize in monoclinic systems (e.g., P2₁/c) with hydrogen-bonded networks stabilizing the lattice . Refinement software like SHELXL optimizes structural models against experimental data, addressing disorder or thermal motion .

Q. What computational approaches validate the electronic properties of Phenol, 2-Methoxy-6-(1-Propenyl)-?

Answer: Density-functional theory (DFT) calculations predict electronic structure and reactivity. The Colle-Salvetti correlation-energy formula, adapted for density functionals, accurately models correlation energies in aromatic systems . Validate computational results against experimental data (e.g., NIST-standardized IR spectra or redox potentials) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Cross-validate findings using orthogonal assays. For example, discrepancies in antioxidant activity may arise from solvent polarity (e.g., methanol vs. DMSO) or assay sensitivity. Combine DPPH with FRAP (ferric reducing antioxidant power) assays and HPLC-based quantification of reactive intermediates .

Q. What strategies elucidate interactions between Phenol, 2-Methoxy-6-(1-Propenyl)- and biological targets like enzymes?

Answer: Molecular docking simulations predict binding modes to active sites (e.g., alpha-glucosidase for antidiabetic studies). Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. For example, limonoids structurally related to phenolic derivatives alter glucose metabolism enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.